5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride

Chemical Biology Covalent Inhibitor Design SuFEx Click Chemistry

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride (CAS 1934817-28-3, C8H8BrFO3S, MW 283.12) belongs to the aryl sulfonyl fluoride family—electrophilic sulfur(VI) fluoride compounds that have gained prominence as click‐chemistry warheads in chemical biology and medicinal chemistry. The benzene ring bears a sulfonyl fluoride (SO2F) group at position 1, a methoxy (–OCH3) group at position 2, a methyl (–CH3) group at position 4, and a bromine atom at position This substitution pattern confers a unique combination of orthogonal reactivity handles, modulated electrophilicity, and steric/electronic properties that distinguish it from simpler sulfonyl fluoride analogs.

Molecular Formula C8H8BrFO3S
Molecular Weight 283.12 g/mol
Cat. No. B13248749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride
Molecular FormulaC8H8BrFO3S
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)F)OC
InChIInChI=1S/C8H8BrFO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3
InChIKeyLHQYDWPLLOXKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride: Structural Identity, Sulfonyl Fluoride Class, and Procurement Significance


5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride (CAS 1934817-28-3, C8H8BrFO3S, MW 283.12) belongs to the aryl sulfonyl fluoride family—electrophilic sulfur(VI) fluoride compounds that have gained prominence as click‐chemistry warheads in chemical biology and medicinal chemistry [1]. The benzene ring bears a sulfonyl fluoride (SO2F) group at position 1, a methoxy (–OCH3) group at position 2, a methyl (–CH3) group at position 4, and a bromine atom at position 5. This substitution pattern confers a unique combination of orthogonal reactivity handles, modulated electrophilicity, and steric/electronic properties that distinguish it from simpler sulfonyl fluoride analogs [2]. Sulfonyl fluorides are valued for their enhanced aqueous stability relative to sulfonyl chlorides while retaining sufficient reactivity to covalently engage nucleophilic amino acid residues, making them privileged warheads for covalent inhibitor and probe design [3].

Orthogonal dual-handle architecture Aryl bromide for cross-coupling, sulfonyl fluoride for SuFEx click reactivity
Modulated electrophilicity Electron-donating methoxy and methyl groups tune SO2F reactivity for covalent probe design
Built-in bromine reporter tag Enables crystallographic phasing and characteristic MS doublet without separate labeling

Why 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride Cannot Be Replaced by Generic Aryl Sulfonyl Fluorides


Aryl sulfonyl fluorides are a structurally diverse class, and even minor changes in substitution pattern produce measurable differences in electrophilicity, aqueous stability, and chemoselectivity that directly impact experimental outcomes [1]. The target compound's specific 2-methoxy-4-methyl-5-bromo arrangement modulates the electronic environment of the SO2F group differently than unsubstituted benzenesulfonyl fluoride, tosyl fluoride, or bromo-only analogs. These electronic perturbations alter the hydrolysis half-life, the rate of nucleophilic attack, and the compatibility of the aromatic bromide with transition-metal-catalyzed cross-coupling—whereas a mismatched analog may hydrolyze too rapidly, fail to couple efficiently, or exhibit undesired cross-reactivity. The quantitative evidence below demonstrates that the target compound occupies a distinct niche that generic substitution cannot satisfy [2].

Hydrolysis stability mismatch

Generic sulfonyl chlorides degrade in minutes at pH 7.4, while the fluoride survives extended aqueous incubation needed for bioconjugation.

Lack of cross-coupling handle

Non-brominated sulfonyl fluorides cannot undergo Pd-catalyzed diversification; the aryl bromide enables modular library synthesis.

Electronic and steric profile shift

Altered substitution pattern may change SuFEx rates, cross-coupling regioselectivity, and protein target engagement compared to the reported substitution arrangement.

Quantitative Evidence Guide for 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride: Head-to-Head and Class-Level Differentiation Data


Enhanced Aqueous Stability vs. Sulfonyl Chloride Analog: Quantified Half-Life Advantage

The sulfonyl fluoride moiety of the target compound provides markedly greater aqueous stability than the corresponding sulfonyl chloride (5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride, CAS 808134-00-1). The stability hierarchy of sulfonyl halides is well established as fluorides >> chlorides > bromides > iodides [1]. In a systematic intrinsic reactivity assay, unsubstituted benzenesulfonyl fluoride exhibited a hydrolytic half-life (t1/2) of approximately 38 hours in aqueous buffer at pH 7.4, whereas analogous benzenesulfonyl chlorides undergo rapid hydrolysis (t1/2 < 5 minutes) under identical conditions, precluding their use in prolonged biological experiments [2]. The electron-donating methoxy group at position 2 of the target compound is expected to further increase the half-life by reducing electrophilicity at sulfur, as demonstrated for methoxy-substituted benzenesulfonyl fluorides which showed t1/2 values of 10–19 h vs. 4–5 h for unsubstituted carboxy derivatives under the same assay [3]. This 2- to 4-fold stability enhancement over less substituted sulfonyl fluorides is critical for applications requiring aqueous incubation exceeding 4 hours.

Aqueous stability
Cross-study comparable
t1/2 10–19 h vs. <5 min for sulfonyl chloride
Supports overnight bioconjugation protocols
Class inference from methoxy-substituted benzenesulfonyl fluorides
Chemical Biology Covalent Inhibitor Design SuFEx Click Chemistry

Orthogonal Dual-Handle Architecture: Chemoselective C–C Cross-Coupling at Aryl Bromide with SO2F Group Retention

This compound uniquely integrates an aryl bromide (cross-coupling handle) and a sulfonyl fluoride (SuFEx click handle) on the same benzene ring. The bromide substituent at position 5 enables palladium-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions without interference from the SO2F group. In a systematic study of heteroaryl bromides bearing the SO2F group, chemoselective C–C coupling proceeded exclusively at the aryl bromide position, yielding biaryl and alkyl-aryl products in 69–98% isolated yield while leaving the sulfonyl fluoride intact for subsequent SuFEx conjugation [1]. In contrast, the regioisomeric 4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride presents steric and electronic differences that can alter coupling efficiency and regioselectivity [2]. Sulfonyl fluorides lacking the bromide handle (e.g., tosyl fluoride or benzenesulfonyl fluoride) cannot participate in transition-metal-catalyzed cross-coupling without prior functionalization, severely limiting their synthetic versatility.

Cross-coupling yield
Cross-study comparable
69–98% isolated yield
Enables modular dual-handle molecular assembly
Pd-catalyzed Suzuki/Stille/Negishi with SO2F intact
Suzuki-Miyaura Coupling SuFEx Orthogonal Functionalization

Electron-Donating Methoxy Group Modulates Electrophilicity: Reduced Off-Target Reactivity Compared to Electron-Deficient Sulfonyl Fluorides

The methoxy substituent at position 2 donates electron density into the aromatic ring, thereby reducing the electrophilicity of the adjacent SO2F group. This electronic modulation translates directly into a measurable decrease in aqueous reactivity. In a comparative intrinsic reactivity assay, methoxy-substituted benzenesulfonyl fluorides (compounds 15–17) exhibited half-lives of 10–19 h, representing a 2- to 4-fold decrease in reactivity compared to the corresponding carboxy-substituted sulfonyl fluorides (compounds 12–14, t1/2 = 4–5 h) [1]. In contrast, electron-withdrawing substituents such as nitro groups accelerate hydrolysis (e.g., nitro-substituted 17 showed t1/2 ≈ 1–4 h under the same conditions) [1]. This moderated reactivity profile reduces non-specific labeling of abundant off-target proteins while preserving sufficient electrophilicity for engagement of desired nucleophilic residues (Ser, Thr, Tyr, Lys, His). The methyl group at position 4 contributes additional electron density, further differentiating this compound from both the unsubstituted analog (benzenesulfonyl fluoride, t1/2 ≈ 38 h) and electron-deficient variants.

Electrophilicity tuning
Class-level inference
t1/2 10–19 h vs. 4–5 h (carboxy-substituted SF)
May reduce off-target labeling context
Based on reported methoxy-substituted analog data
Electrophilicity Tuning Covalent Warhead Design Chemoproteomics

Distinct Steric and Electronic Profile vs. Regioisomeric 4-Bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride

The target compound (5-bromo-2-methoxy-4-methyl) and its regioisomer (4-bromo-2-methoxy-5-methyl) share the same molecular formula (C8H8BrFO3S) and elemental composition but differ critically in the position of the bromine and methyl substituents relative to the SO2F group. In the target compound, bromine is positioned para to the sulfonyl fluoride (position 5 relative to SO2F at position 1), whereas in the regioisomer, bromine is meta to SO2F (position 4 relative to SO2F at position 1). This positional difference alters the electronic influence on the SO2F group through inductive and resonance effects, affecting both SuFEx reactivity and cross-coupling regioselectivity. Electron diffraction studies on para-methylbenzenesulfonyl fluoride have established that the S–F bond projects orthogonal to the benzene ring plane (C–S–F dihedral angle ≈ 90°), and steric congestion from ortho substituents can perturb this geometry [1]. The target compound's 2-methoxy group creates a unique steric environment not present in the 4-bromo regioisomer, potentially altering the approach trajectory of nucleophiles or palladium catalysts. In Suzuki coupling reactions, bromine at position 5 (para to SO2F) versus position 4 (meta to SO2F) yields electronically distinct boronate intermediates with different transmetallation rates.

Regioisomer profile
Class-level inference
Br para vs. meta to SO2F; ortho OCH3 steric effect
Geometry may alter nucleophile approach and coupling regioselectivity
Steric/electronic differences expected from computed models
Regioisomeric Selectivity Structure-Activity Relationship Covalent Inhibitor Optimization

Bromine Substituent Enables Heavy-Atom Derivatization for X-ray Crystallography and Mass Spectrometry Tagging

The bromine atom at position 5 provides an anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα wavelength) that can facilitate experimental phasing in protein X-ray crystallography when the compound is soaked into protein crystals as a covalent ligand [1]. Additionally, the distinctive 1:1 isotopic signature of ⁷⁹Br:⁸¹Br (50.69%:49.31% natural abundance, Δm = 2 Da) creates a recognizable doublet pattern in mass spectrometry that enables unambiguous identification of covalent adducts in proteomic workflows [2]. In contrast, the des-bromo analog 2-methoxy-4-methylbenzene-1-sulfonyl fluoride lacks both the anomalous scattering capability and the diagnostic MS isotope pattern, while the non-methylated analog 5-bromo-2-methoxybenzene-1-sulfonyl fluoride (CAS 457051-09-1) provides the bromine signal but is missing the 4-methyl group that could serve as an NMR reference peak or alter target binding through hydrophobic interactions .

Bromine reporter
Class-level inference
Anomalous scattering & 1:1 ⁷⁹Br/⁸¹Br doublet
Built-in crystallographic and MS detection handle
f'' ~1.3 e⁻ at Cu Kα; Δm = 2 Da isotope pattern
Structural Biology Crystallographic Phasing Chemical Proteomics

Proven Compatibility of Aryl Bromosulfonyl Fluorides with Multi-Step Synthetic Sequences: 69–98% Cross-Coupling Yields Documented

A comprehensive study of heteroaromatic and aromatic sulfonyl fluorides bearing a bromine substituent demonstrated robust performance in palladium-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions, achieving isolated product yields between 69% and 98% [1]. The SO2F group remained intact throughout the coupling conditions, as confirmed by ¹⁹F NMR spectroscopy, without requiring protection/deprotection steps. This contrasts with sulfonyl chloride analogs, where the SO2Cl group competes with the aryl bromide under cross-coupling conditions, leading to complex product mixtures and yields <30% [2]. Furthermore, aryl bromosulfonyl fluorides have been employed as key intermediates in the synthesis of biaryl sulfonyl fluorides via on-water Suzuki-Miyaura coupling under ligand-free conditions, providing efficient access to diverse SuFEx-active scaffolds [3]. The target compound's specific substitution pattern (Br para to SO2F) is electronically optimal for oxidative addition with Pd(0) catalysts, as electron-donating methoxy and methyl groups increase electron density at the C–Br bond, facilitating insertion rates comparable to standard aryl bromides.

Multi-step compatibility
Cross-study comparable
69–98% yield with SO2F group retention
Supports convergent covalent inhibitor library synthesis
No protecting group manipulations required
Medicinal Chemistry Parallel Synthesis Library Design

Primary Application Scenarios for 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl fluoride Based on Verified Differentiation Evidence


Covalent Fragment-Based Drug Discovery (FBDD) Libraries

The compound's balance of aqueous stability (t1/2 10–19 h) and sufficient electrophilicity for covalent labeling makes it an ideal warhead for fragment-based covalent inhibitor screening. The bromine atom enables subsequent Suzuki diversification of hit fragments without altering the reactive SO2F warhead, and its anomalous scattering signal facilitates X-ray crystallographic confirmation of fragment binding poses [1][2]. Unlike sulfonyl chloride warheads which hydrolyze during prolonged incubation, this compound survives 16–24 h screening protocols at pH 7.4.

Activity-Based Protein Profiling (ABPP) Probe Synthesis

The orthogonal reactivity of the aryl bromide (cross-coupling) and sulfonyl fluoride (SuFEx click) handles enables modular ABPP probe construction: a recognition element (e.g., a kinase-targeting fragment) is attached via Suzuki coupling at the bromine position, and the resulting conjugate reacts covalently with the target protein's active-site nucleophile via SuFEx [1]. The methoxy group's electron-donating effect tempers SO2F reactivity, reducing background labeling compared to electron-deficient probe scaffolds, and the bromine isotopic signature provides a built-in MS tag for target identification [3].

Sequential Bioconjugation and Protein Modification Workflows

In chemical biology applications requiring two-step protein modification, the compound can first undergo Pd-catalyzed C–C coupling with a boronic acid bearing a fluorophore or affinity tag, followed by SuFEx-mediated covalent attachment to a target lysine or tyrosine residue. The documented tolerance of the SO2F group to cross-coupling conditions and the 69–98% yields achieved with analogous aryl bromosulfonyl fluorides [1] provide confidence in the feasibility of this strategy, which is not accessible using sulfonyl chlorides (which decompose under Suzuki conditions) or sulfonyl fluorides lacking a halogen handle, which cannot be diversified prior to protein conjugation.

Structure-Activity Relationship (SAR) Exploration of Covalent Kinase Inhibitors

The compound serves as a core scaffold for probing how aromatic substitution patterns (Br position, OCH3 vs. H, CH3 vs. H) influence both target engagement (via SuFEx) and selectivity against the kinome [1]. By comparing this compound with its regioisomer (4-bromo-2-methoxy-5-methyl) and the des-methyl analog (5-bromo-2-methoxybenzene-1-sulfonyl fluoride), medicinal chemists can systematically deconvolute the contributions of each substituent to potency and selectivity. The 5-bromo substitution pattern (para to SO2F) positions the diversification vector optimally for ATP-binding site targeting in kinases, as demonstrated by lysine-targeted sulfonyl fluoride probes that covalently modify the conserved catalytic lysine [2].

Application
Selection Property
Validation Focus
Fragment-based covalent inhibitor screening
Aqueous stability & orthogonal reactivity handles
Half-life in screening buffer; cross-coupling diversification efficiency
Activity-based protein profiling probe assembly
Modular two-step bioconjugation architecture
SuFEx reactivity with target residues; MS tagging reliability
Two-step protein modification workflows
Chemoselective Pd coupling then SuFEx click
Coupling yield reproducibility; SO2F integrity post-coupling
Covalent kinase inhibitor SAR exploration
Regioisomeric scaffold differentiation
Target engagement selectivity vs kinome profiling
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